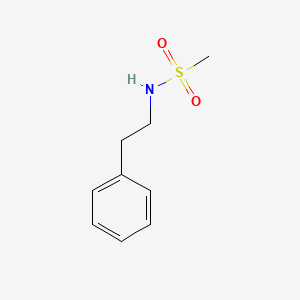

N-(2-phenylethyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-13(11,12)10-8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDDFCYMSLNOGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067799 | |

| Record name | Methanesulfonamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33893-36-6 | |

| Record name | N-(2-Phenylethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33893-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenethylmethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033893366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(2-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenethylmethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLMETHANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C5PJ4YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of N 2 Phenylethyl Methanesulfonamide and Its Analogs

Established Synthetic Routes for N-(2-phenylethyl)methanesulfonamide

The creation of N-(2-phenylethyl)methanesulfonamide is most commonly achieved through the sulfonylation of 2-phenylethylamine.

Key Precursors and Reaction Conditions in N-(2-phenylethyl)methanesulfonamide Synthesis

The primary and most direct method for synthesizing N-(2-phenylethyl)methanesulfonamide involves the reaction of 2-phenylethylamine with methanesulfonyl chloride. This reaction is typically conducted in the presence of a base, such as triethylamine, within an organic solvent like dichloromethane. The base serves to neutralize the hydrochloric acid that is generated during the reaction. To manage the exothermic nature of this process and minimize the formation of side products, the reaction is usually carried out at low temperatures, for instance, by adding the methanesulfonyl chloride at 0°C.

An alternative, though less direct, synthetic pathway involves a two-step process. The first step is the synthesis of N-(2-phenyl)ethyl-2-aminoacetamide. This intermediate is then reacted with chloroacetaldehyde (B151913) dimethyl acetal (B89532) under basic conditions to yield the final product. To facilitate this reaction in a biphasic system (comprising an organic solvent and water), a phase transfer catalyst may be employed.

| Precursor 1 | Precursor 2 | Reagents/Catalysts | Solvent | Key Conditions |

| 2-phenylethylamine | Methanesulfonyl chloride | Triethylamine | Dichloromethane or Anhydrous Tetrahydrofuran | Low temperature (0°C) |

| N-(2-phenyl)ethyl-2-aminoacetamide | Chloroacetaldehyde dimethyl acetal | Base, Phase transfer catalyst | Biphasic (organic solvent and water) | Not specified |

Optimization Strategies for Yield and Purity of N-(2-phenylethyl)methanesulfonamide

Achieving high yield and purity is a critical aspect of synthesizing N-(2-phenylethyl)methanesulfonamide. Careful control over reaction conditions is paramount to prevent the formation of unwanted side products. Monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) allows for timely intervention and ensures the reaction goes to completion.

Following the reaction, purification of the product is essential. A common method for isolating N-(2-phenylethyl)methanesulfonamide is through vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water. In an alternative aqueous-based synthesis of a related compound, N-(2-phenylethyl)benzamide, the product, being insoluble in water, precipitates out, simplifying its separation from the reaction mixture and avoiding the need for solvent extraction steps. google.com

Design and Synthesis of N-(2-phenylethyl)methanesulfonamide Derivatives

The N-(2-phenylethyl)methanesulfonamide scaffold provides a versatile platform for the development of new compounds with diverse biological activities. By systematically modifying its structure, researchers can explore the structure-activity relationships and design analogs with enhanced potency and selectivity.

Strategies for Structural Diversification of the N-(2-phenylethyl)methanesulfonamide Scaffold

The structural framework of N-(2-phenylethyl)methanesulfonamide offers multiple points for modification. The phenylethyl group, with its aromatic ring and ethyl linker, and the methanesulfonamide (B31651) group can be altered to create a library of derivatives. For instance, the aromatic ring can be substituted with various functional groups to modulate properties like lipophilicity and electronic character. The length and branching of the ethyl chain can also be varied.

Furthermore, the sulfonamide nitrogen can be substituted. For example, a series of N-substituted sulfonamides were synthesized by treating N-(2-phenylethyl)benzenesulfonamide with various alkyl or acyl halides in the presence of sodium hydride. nih.gov This approach allows for the introduction of a wide range of substituents at the nitrogen atom, leading to significant structural diversity. The concept of analog series-based scaffolds, which computationally identifies core structures and substitution sites within a series of related compounds, can be a powerful tool in systematically exploring structural diversification. nih.gov

Multicomponent Reaction Approaches for N-(2-phenylethyl)methanesulfonamide Analog Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient pathway to generate diverse chemical libraries. nih.govmdpi.com These reactions are characterized by high atom economy and procedural simplicity. nih.gov

While specific MCRs for the direct synthesis of N-(2-phenylethyl)methanesulfonamide analogs are not extensively detailed in the provided context, the principles of MCRs can be applied. For instance, reactions like the Ugi or Passerini reaction, which involve an amine, a carbonyl compound, an isocyanide, and a carboxylic acid (for the Ugi reaction), could be adapted to incorporate phenylethylamine or its derivatives. nih.govnih.gov The resulting products would possess a different core structure but would still incorporate the key phenylethylamine moiety. The Doebner reaction, a multicomponent synthesis of quinolines, provides another example of how MCRs can be used to create complex molecules from simple starting materials. nih.gov

Targeted Modifications for Specific Biological Activity Profiles in N-(2-phenylethyl)methanesulfonamide Analogs

The modification of the N-(2-phenylethyl)methanesulfonamide scaffold can be guided by the desire to achieve a specific biological effect. The 2-phenethylamine moiety itself is found in a variety of biologically active molecules, including ligands for adenosine (B11128) receptors and aldose reductase inhibitors. mdpi.com

For example, in the development of fungicidal agents, researchers have synthesized derivatives of 2-oxo- and 2-hydroxy-ethylsulfonamides. mdpi.com In one study, N-(2-trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethylsulfonamide demonstrated excellent fungicidal activity. mdpi.com This highlights how targeted modifications, such as the introduction of halogen and trifluoromethyl groups on the phenyl ring and a hydroxyl group on the ethyl chain, can significantly enhance biological activity.

Computational Chemistry and Molecular Modeling Studies of N 2 Phenylethyl Methanesulfonamide

Molecular Docking Investigations of N-(2-phenylethyl)methanesulfonamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Ligand-Protein Interaction Profiling of N-(2-phenylethyl)methanesulfonamide

Research into the antiviral potential of N-(2-phenylethyl)methanesulfonamide and its derivatives has identified the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus as a key biological target. nih.govnih.gov Mpro is a cysteine protease essential for the virus's replication and transcription, making it an attractive target for inhibitor design. nih.gov

Molecular docking studies have elucidated the specific interactions between N-(2-phenylethyl)methanesulfonamide and the active site of Mpro. The binding of this ligand is characterized by a series of non-covalent interactions with key amino acid residues within the protease's binding pocket. For instance, derivatives of N-(2-phenylethyl)methanesulfonamide have been shown to form hydrogen bonds with residues such as GLY143, CYS145, HIS163, GLU166, and HIS172. nih.gov The catalytic dyad of Mpro, consisting of Histidine 41 (H41) and Cysteine 145 (C145), is a critical area for inhibitor binding. nih.gov The phenylethyl group of the compound typically engages in hydrophobic interactions with non-polar residues in the active site, while the polar methanesulfonamide (B31651) moiety is crucial for forming hydrogen bonds and other electrostatic interactions. nih.govCurrent time information in Chicago, IL, US.

A study on related sulfonamide derivatives targeting Mpro highlighted the importance of hydrogen bonds with amino acids GLY143, ASP187, GLN189, MET165, ARG188, PRO168, HIS41, CYS145, and MET49. semanticscholar.org This interaction profile underscores the ability of the sulfonamide scaffold to effectively engage with the key residues necessary for inhibiting the protease's function.

Binding Energy and Inhibition Constant Analysis for N-(2-phenylethyl)methanesulfonamide and its Derivatives

The strength of the interaction between a ligand and its target protein is quantified by the binding energy, with more negative values indicating a stronger and more stable interaction. The inhibition constant (Ki) is another critical parameter derived from the binding energy, representing the concentration of inhibitor required to achieve 50% inhibition of the enzyme.

In a molecular docking study against the SARS-CoV-2 main protease, N-(2-phenylethyl)methanesulfonamide demonstrated notable inhibitory potential. nih.gov The potential of an inhibitor is often assessed by comparing its binding energy and inhibition constant to a known or standard inhibitor. nih.gov For example, N-(2-phenylethyl)methanesulfonamide and several of its modified derivatives (specifically S1, S3, S7, and S9) were found to have lower binding energies and inhibition constants when compared to the reference compound lopinavir, indicating a more potent inhibitory activity against the Mpro enzyme. nih.gov

The following interactive table summarizes the binding energy and inhibition constant for N-(2-phenylethyl)methanesulfonamide against the SARS-CoV-2 main protease, as reported in the study.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (mM) |

| N-(2-phenylethyl)methanesulfonamide | -1.61 | 66.26 |

| Lopinavir (Reference) | > -1.61 | > 66.26 |

| Data sourced from a molecular docking study on N-(2-phenylethyl)methanesulfonamide and its derivatives as Mpro inhibitors. nih.gov |

These computational results suggest that N-(2-phenylethyl)methanesulfonamide is a promising scaffold for the development of more potent inhibitors.

Conformational Analysis of N-(2-phenylethyl)methanesulfonamide in Binding Pockets

Conformational analysis examines the spatial arrangement of atoms in a molecule and how this arrangement influences its interaction with a biological target. When N-(2-phenylethyl)methanesulfonamide binds to the Mpro active site, it adopts a specific, low-energy conformation that maximizes favorable interactions.

The Mpro active site is a cleft located at the interface of two of the protein's domains and contains a catalytic dyad (H41 and C145). nih.gov The conformation of N-(2-phenylethyl)methanesulfonamide within this pocket is crucial for its inhibitory activity. The phenylethyl tail orients itself to fit within hydrophobic sub-pockets, while the sulfonamide head group positions itself to form key hydrogen bonds with the polar residues and the backbone of the active site. The flexibility of the ethyl linker allows the phenyl ring and the sulfonamide group to adopt an optimal geometry for binding. Using multiple receptor conformations in docking studies can account for the protein's flexibility and potentially identify more potent binders than single, rigid receptor models. nih.gov

Molecular Dynamics Simulations of N-(2-phenylethyl)methanesulfonamide Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is invaluable for assessing the stability of a ligand-protein complex and understanding the energetic and environmental factors that govern the binding event.

Conformational Stability and Interaction Dynamics of N-(2-phenylethyl)methanesulfonamide-Target Complexes

Although specific molecular dynamics simulation studies exclusively focused on the N-(2-phenylethyl)methanesulfonamide-Mpro complex are not widely available in the reviewed literature, MD simulations of other sulfonamide-based inhibitors targeting SARS-CoV-2 Mpro provide significant insights. nih.gov These studies are crucial for confirming the stability of the inhibitor-protein complex and observing its dynamic behavior. nih.gov

MD simulations typically analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms to assess the stability of the complex over the simulation time. A stable complex will show minimal fluctuations in its RMSD. Furthermore, MD simulations allow for the monitoring of interaction dynamics, such as the persistence of hydrogen bonds and hydrophobic contacts identified in docking studies. For a sulfonamide inhibitor of Mpro, a stable simulation would show that the key hydrogen bonds with residues like HIS41, GLY143, and CYS145 are maintained throughout the simulation, confirming a stable binding mode. semanticscholar.org The dimeric nature of active Mpro is also an important consideration, as simulations have shown that the dimer form provides a more stable active site conformation compared to monomeric simulations.

Solvent Effects and System Energetics in N-(2-phenylethyl)methanesulfonamide Binding

The binding process between a ligand and a protein occurs in a solvent environment, typically water, which plays a critical role. MD simulations explicitly model solvent molecules, allowing for the investigation of solvent effects on binding affinity and complex stability. Water molecules can mediate interactions between the ligand and protein or need to be displaced from the binding site, an event that has significant energetic consequences (enthalpy and entropy). researchgate.net

Quantum Chemical Calculations on N-(2-phenylethyl)methanesulfonamide and Related Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-phenylethyl)methanesulfonamide and its derivatives, these theoretical calculations provide a lens to view their optimal energy states and the behavior of their molecular orbitals. scispace.com

Research on structurally similar sulfonamides, such as N-(2-hydroxy-3,5-diisopropylphenyl)methanesulfonamide, often begins with geometry optimization using molecular mechanics (MM+) methods. scispace.com Subsequently, more advanced semi-empirical methods like PM6, within software packages such as Gaussian, are used to refine the molecular geometry in different solvent environments and determine the most stable conformer by finding the global energy minimum. scispace.com These calculations yield crucial data on the molecule's total energy, electronic properties, and enthalpy of formation. scispace.com

Electronic Structure Analysis of N-(2-phenylethyl)methanesulfonamide Derivatives

The analysis of a molecule's electronic structure is critical for predicting its reactivity and spectroscopic properties. For derivatives of N-(2-phenylethyl)methanesulfonamide, this involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Theoretical calculations on related sulfonamide compounds have been performed to predict their electronic absorption spectra. bsu.by For instance, in a study on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, calculations predicted the electronic spectrum for one-electron excitations, identifying the maximum absorption wavelength (λmax) and the corresponding oscillator strength (f). bsu.by Such calculations revealed that the strongest electronic transition corresponded to the excitation from the ground state (S0) to a specific excited singlet state. bsu.by

Table 1: Theoretical Electronic Transition Data for a Sulfonamide Derivative

| Transition | Wavelength (λ) in nm | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 501.97 | 0.0000 |

| S0 → S5 | 303.26 | 0.5239 |

| S0 → S10 | 275.99 | 0.5795 |

This table is illustrative and based on findings for related sulfonamide structures. bsu.by

Basicity and Protonation Studies of N-(2-phenylethyl)methanesulfonamide Analogs

The basicity of a molecule, quantified by its pKa value, is a crucial determinant of its behavior in a biological system, affecting its absorption, distribution, and target binding. More than half of all pharmaceutical drugs are weak bases. nih.gov Computational methods are widely used to predict the protonation states of molecules. researchgate.net

For N-(2-phenylethyl)methanesulfonamide analogs, the sulfonamide group and other potential basic sites can be analyzed. The proton affinity (PA) and gas-phase basicity (GB) can be calculated using Density Functional Theory (DFT) methods, such as B3LYP, which have shown good agreement with experimental data for other organic molecules. researchgate.net These calculations help identify the most likely site of protonation by comparing the energy changes upon protonating different atoms within the molecule. researchgate.net The influence of the solvent, a critical factor in biological systems, is often incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net Understanding how structural modifications affect basicity is key to designing analogs with desired pharmacokinetic profiles. nih.gov

Virtual Screening and Pharmacophore Modeling for N-(2-phenylethyl)methanesulfonamide Analogs

Virtual screening and pharmacophore modeling are powerful computational tools for identifying new drug candidates from large chemical libraries. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.gov

Identification of Novel Scaffolds based on N-(2-phenylethyl)methanesulfonamide Pharmacophore Features

Starting with the N-(2-phenylethyl)methanesulfonamide structure, a pharmacophore model can be generated. This can be done either based on the ligand itself (ligand-based) or, if the biological target is known, based on its interactions within the target's binding site (structure-based). nih.govmdpi.com This model then serves as a 3D query to search databases of chemical compounds. The goal is to find molecules that, while potentially having different core structures (scaffolds), possess the same crucial pharmacophoric features in the correct spatial orientation. pharmacophorejournal.com This process, known as scaffold hopping, is invaluable for discovering novel chemical series with the desired biological activity. nih.gov

Table 2: Common Pharmacophore Features

| Feature | Abbreviation | Description |

|---|---|---|

| Hydrogen Bond Acceptor | HBA | A Lewis basic atom capable of accepting a hydrogen bond. |

| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom. |

| Hydrophobic | H | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. |

Source: Adapted from multiple computational chemistry sources. nih.govpharmacophorejournal.com

Computational Approaches for Hit-to-Lead Optimization Involving N-(2-phenylethyl)methanesulfonamide

Once initial "hits" are identified through virtual screening, the process of hit-to-lead optimization begins. This stage uses computational methods to refine the structure of the hit compounds to improve properties like potency, selectivity, and pharmacokinetic profile. ucl.ac.uknih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity. pharmacophorejournal.com These models help predict the activity of newly designed compounds before they are synthesized. pharmacophorejournal.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It is used to refine the binding mode of hits, understand key interactions, and guide modifications to enhance binding affinity. ucl.ac.ukucl.ac.uk

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and the role of solvent molecules. ucl.ac.uknih.gov

Application of ADMET Prediction Methodologies in Computational Studies

In modern drug discovery, it is crucial to consider a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties from the earliest stages. Computational, or in silico, ADMET prediction is a rapid and cost-effective way to flag potential liabilities in drug candidates. nih.gov

For analogs of N-(2-phenylethyl)methanesulfonamide, various online servers and software (e.g., SwissADME, pkCSM, Pre-ADMET) can be used to predict a wide range of properties. nih.govnih.gov These predictions help prioritize which compounds to advance for synthesis and experimental testing.

Table 3: Examples of In Silico ADMET Predictions for Sulfonamide Derivatives

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut. |

| Caco-2 Permeability | High | Indicates potential for good oral bioavailability. |

| Distribution | ||

| BBB Permeability | Low | Predicts whether the compound can cross the blood-brain barrier. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Total Clearance | 0.5 L/hr/kg | Estimates the rate at which the drug is removed from the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagen | Predicts the potential to cause genetic mutations. |

| hERG I Inhibitor | Low risk | Assesses the risk of cardiac toxicity. |

This table is illustrative, based on typical parameters evaluated for drug candidates. nih.govnih.gov

By integrating these computational methodologies, researchers can efficiently design and optimize novel compounds based on the N-(2-phenylethyl)methanesulfonamide scaffold, accelerating the journey from initial concept to a potential drug candidate.

Mechanistic and Biochemical Investigations of N 2 Phenylethyl Methanesulfonamide

Enzyme Inhibition Mechanisms of N-(2-phenylethyl)methanesulfonamide

The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is an essential enzyme for the life cycle of the SARS-CoV-2 virus. mdpi.comnih.govnih.gov It plays a critical role in the post-translational processing of viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA. mdpi.comnih.gov Mpro cleaves these polyproteins at specific sites to produce functional non-structural proteins that are vital for viral replication and transcription. mdpi.com Due to its indispensable role and the fact that there are no human homologs, Mpro is a highly attractive target for the development of antiviral drugs. nih.govnih.govfrontiersin.org The enzyme is a cysteine protease, with its catalytic activity dependent on a dyad of two amino acid residues: Cysteine-145 and Histidine-41. frontiersin.orgresearchgate.net Inhibition of this enzyme's activity blocks the viral life cycle, making it a prime focus for therapeutic intervention against COVID-19. nih.gov

Molecular docking studies have been employed to investigate the potential of N-(2-phenylethyl)methanesulfonamide and its derivatives as inhibitors of the SARS-CoV-2 Mpro. uin-alauddin.ac.id These computational studies assess the binding affinity between a ligand (the inhibitor) and its target protein (the enzyme). The potential for inhibition is evaluated based on parameters such as binding energy and the predicted inhibition constant (Ki). uin-alauddin.ac.id

A study exploring N-(2-phenylethyl)methanesulfonamide as a natural ligand, along with several of its synthetic derivatives, identified potential inhibitory activity against the Mpro enzyme. uin-alauddin.ac.id The research indicated that the parent compound and specific derivatives (S1, S3, S7, and S9) could be more potent than lopinavir, a known HIV protease inhibitor that has been investigated for its effects on Mpro. frontiersin.orguin-alauddin.ac.id The binding energy for N-(2-phenylethyl)methanesulfonamide was found to be -1.61 kcal/mol, with a corresponding inhibition constant of 66.26 mM. uin-alauddin.ac.id The lower binding energies and inhibition constants of the derivatives suggest a stronger potential for enzyme inhibition. uin-alauddin.ac.id

Table 1: Molecular Docking Results of N-(2-phenylethyl)methanesulfonamide and its Derivatives against SARS-CoV-2 Mpro Data sourced from a 2020 molecular docking study. uin-alauddin.ac.id

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (mM) |

| N-(2-phenylethyl)methanesulfonamide (Natural Ligand) | -1.61 | 66.26 |

| S1 Derivative | -1.82 | 44.59 |

| S3 Derivative | -1.78 | 48.97 |

| S7 Derivative | -1.97 | 34.02 |

| S9 Derivative | -2.01 | 31.43 |

| Lopinavir (Comparison) | -1.61 | 66.26 |

Non-structural protein 13 (NSP13) is a vital enzyme for SARS-CoV-2, essential for its replication. nih.govutmb.edu It belongs to the Superfamily 1B (SF1B) of helicases and utilizes the energy from nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded viral RNA and DNA in a 5' to 3' direction. researchgate.netmdpi.com This unwinding action is crucial for the replication-transcription complex. researchgate.net The NSP13 protein is highly conserved across coronaviruses, making it an ideal target for developing broad-spectrum antiviral therapeutics. nih.govutmb.edu The enzyme has multiple domains, including a zinc-binding domain, a stalk domain, and two RecA-like domains that house the ATPase/NTPase active site responsible for energy supply. nih.govresearchgate.netmdpi.com

Fragment-based screening is a key strategy in modern drug discovery to identify starting points for the development of potent inhibitors. This method involves testing small chemical fragments to see if they bind to the target protein. nih.govnih.gov Crystallographic fragment screening of NSP13 has been performed to identify such fragments, revealing multiple "druggable" pockets on the enzyme's surface. nih.govnih.gov These studies have successfully identified numerous fragment hits, providing a foundation for the structure-guided design of novel antiviral agents that could inhibit NSP13's function. nih.govnih.gov While this approach is used to find inhibitors for NSP13, specific research detailing the inhibitory effects of fragments derived directly from N-(2-phenylethyl)methanesulfonamide on SARS-CoV-2 NSP13 helicase is not presently available in the reviewed literature.

Enzyme kinetic studies are fundamental to understanding the mechanism of action of an inhibitor. confluencediscovery.com These studies measure the rates of enzyme-catalyzed reactions and how they are affected by varying concentrations of substrates and inhibitors. Key parameters determined from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, and the inhibition constant (Ki), which quantifies the binding affinity of the inhibitor to the enzyme. nih.govresearchgate.net Techniques such as stopped-flow analysis and surface plasmon resonance (SPR) can be used to determine the association (on-rate) and dissociation (off-rate) constants of an inhibitor-enzyme complex. nih.gov

The mode of inhibition—whether it is competitive, noncompetitive, or uncompetitive—can be determined by analyzing Lineweaver-Burk plots, which graphically represent enzyme kinetics. mdpi.com For instance, some inhibitors of SARS-CoV-2 Mpro have been identified as competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding. nih.gov

While molecular docking studies have predicted an inhibition constant for N-(2-phenylethyl)methanesulfonamide against SARS-CoV-2 Mpro uin-alauddin.ac.id, detailed experimental kinetic studies that characterize the specific rate constants (k_on, k_off) and definitively determine the mode of inhibition for its interaction with Mpro or other enzymes are not extensively detailed in the available literature. Such studies would be crucial to fully elucidate its biochemical mechanism of action.

Molecular Mechanisms of Action at the Subcellular Level

A significant body of research points to the role of sulfonamide-containing compounds as potent inhibitors of microtubule dynamics, a key mechanism in their anticancer activity. scilit.net Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including the formation of the mitotic spindle, which is crucial for chromosome segregation during cell division. nih.gov Disruption of microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

While direct studies on N-(2-phenylethyl)methanesulfonamide analogs are limited, research on other sulfonamide derivatives provides substantial insight into their mechanism of action at the subcellular level. For example, a number of indole (B1671886) sulfonamides have been shown to inhibit the polymerization of microtubule protein into microtubules in vitro. nih.gov These compounds were found to suppress the dynamic instability of microtubules, which is the process of alternating phases of growth and shortening.

At the cellular level, these antimitotic sulfonamides induce a blockage of the cell cycle at the G2/M phase. At their lowest effective concentrations, they lead to the depolymerization of spindle microtubules and the disorganization of chromosomes, while microtubules in interphase cells are less affected. nih.gov This differential effect on spindle versus interphase microtubules is a characteristic of many microtubule-targeting agents. At higher concentrations, these sulfonamides can also cause the depolymerization of interphase microtubules.

The table below summarizes the observed effects of various antimitotic sulfonamide analogs on microtubule and cellular structures.

| Sulfonamide Analog Class | Effect on Microtubule Polymerization | Impact on Spindle Morphology | Cellular Outcome | Reference |

| Indole Sulfonamides (e.g., ER-68384) | Inhibition of polymerization; suppression of dynamic instability. | Depolymerization of spindle microtubules; chromosome disorganization. nih.gov | Mitotic arrest; apoptosis. | nih.gov |

| E7010 | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin. | Mitotic halt. | G2/M phase arrest. | |

| 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles | Strong inhibition of tubulin assembly. | Disturbance of microtubule networks. | G2/M phase arrest; apoptosis; mitotic catastrophe. |

Structure Activity Relationship Sar Studies and Scaffold Exploration

Elucidation of Key Pharmacophoric Features of N-(2-phenylethyl)methanesulfonamide

N-(2-phenylethyl)methanesulfonamide has been identified as a non-covalent fragment inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. rcsb.orgnih.gov The crystallographic analysis of this compound bound to Mpro (PDB ID: 5R7Y) provides crucial insights into its key pharmacophoric features. rcsb.orgnih.gov

The core structure of N-(2-phenylethyl)methanesulfonamide can be dissected into three key regions that contribute to its binding and activity:

The Phenyl Ring: This hydrophobic group occupies a specific pocket in the Mpro active site. Its orientation and interactions are crucial for anchoring the molecule.

The Ethyl Linker: This two-carbon chain provides the correct spacing and conformational flexibility for the phenyl ring and the sulfonamide group to simultaneously engage with their respective binding regions within the enzyme's active site.

The Methanesulfonamide (B31651) Group: This polar moiety is capable of forming critical hydrogen bond interactions with the protein backbone. The sulfonamide's oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Analysis of the co-crystal structure (PDB: 5R7Y) reveals that the methanesulfonamide group is a key interacting element. nih.gov These interactions are fundamental to the compound's inhibitory activity against Mpro. The combination of the hydrophobic phenyl group and the polar, hydrogen-bonding sulfonamide moiety establishes the foundational pharmacophore for this class of inhibitors.

Design Principles for Enhanced Potency and Selectivity in N-(2-phenylethyl)methanesulfonamide Derivatives

Building upon the identified pharmacophore, several design principles can be applied to enhance the potency and selectivity of N-(2-phenylethyl)methanesulfonamide derivatives. These strategies often involve fragment-based drug design (FBDD) approaches, such as fragment linking, merging, or growing, to optimize interactions with the target protein. nih.gov

Key Design Strategies:

Modification of the Phenyl Ring: Introducing substituents on the phenyl ring can modulate hydrophobic interactions, electronic properties, and solubility. For instance, adding electron-withdrawing or electron-donating groups can influence the ring's interaction with the binding pocket.

Alteration of the Ethyl Linker: The length and rigidity of the linker can be modified to optimize the positioning of the terminal groups. Introducing conformational constraints, such as a cyclopropane (B1198618) ring, could lock the molecule into a more favorable binding conformation.

Substitution on the Sulfonamide Nitrogen: The nitrogen of the sulfonamide can be a point for further substitution to explore additional binding pockets and enhance interactions.

The following table illustrates hypothetical design strategies and their rationales for improving the inhibitory activity of N-(2-phenylethyl)methanesulfonamide against a target like Mpro.

| Modification Strategy | Rationale | Hypothetical Outcome |

| Phenyl Ring Substitution | Explore additional hydrophobic pockets and van der Waals interactions. | Increased binding affinity and potency. |

| Ethyl Linker Rigidification | Reduce conformational entropy upon binding, leading to a more favorable free energy of binding. | Enhanced potency and potentially improved selectivity. |

| Sulfonamide N-alkylation | Probe for nearby pockets and introduce new interaction points. | Potential for increased potency if additional favorable interactions are formed. |

| Phenyl Ring Bioisosteres | Improve physicochemical properties or explore alternative interactions. | Enhanced solubility, metabolic stability, or binding affinity. |

Influence of Substituent Effects on Biological Activity of N-(2-phenylethyl)methanesulfonamide Analogs

The electronic and steric effects of substituents introduced onto the N-(2-phenylethyl)methanesulfonamide scaffold can profoundly influence its biological activity. These effects can alter the molecule's binding affinity, selectivity, and pharmacokinetic properties.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -Cl, -CF3, -NO2) on the phenyl ring can modulate the charge distribution of the aromatic system, potentially enhancing interactions with electron-deficient regions of the binding pocket. They can also influence the pKa of the sulfonamide proton.

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -CH3, -OCH3) can increase the electron density of the phenyl ring, which may be favorable for interactions with electron-rich residues.

Steric Effects:

Bulky Substituents: The size and shape of substituents are critical. A bulky group in a sterically constrained pocket will decrease binding affinity. Conversely, a well-placed bulky group that fills a void can increase favorable van der Waals contacts and enhance potency.

Below is an illustrative data table showing the hypothetical impact of different substituents on the phenyl ring on the inhibitory concentration (IC50) against a target enzyme.

| Compound | Substituent (R) | Hypothetical IC50 (µM) | Rationale for Activity Change |

| 1 | H | 50 | Parent Compound |

| 2 | 4-Cl | 25 | Favorable hydrophobic and electronic interactions. |

| 3 | 4-CH3 | 40 | Minor increase in hydrophobic interaction. |

| 4 | 4-OCH3 | 60 | Potential steric clash or unfavorable electronic effect. |

| 5 | 3-Cl | 75 | Unfavorable positioning of the substituent. |

Scaffold Hopping and Bioisosteric Replacements based on N-(2-phenylethyl)methanesulfonamide

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of a lead compound. nih.govnih.gov

Scaffold Hopping:

This strategy involves replacing the core scaffold of N-(2-phenylethyl)methanesulfonamide with a structurally different moiety that maintains the essential spatial arrangement of the key interacting groups (the aromatic ring and the hydrogen-bonding group). For example, the phenylethyl group could be replaced by a different bicyclic or heterocyclic system that projects a hydrophobic group and a linker of appropriate length.

Bioisosteric Replacements:

Bioisosteres are functional groups with similar steric and electronic properties. In the context of N-(2-phenylethyl)methanesulfonamide, several bioisosteric replacements could be considered:

Sulfonamide Group: The methanesulfonamide group could be replaced by other acidic functional groups capable of similar hydrogen bonding interactions, such as a carboxylic acid, a tetrazole, or a hydroxamic acid.

Phenyl Ring: The phenyl ring can be replaced by other aromatic or heteroaromatic rings like pyridine, thiophene, or pyrazole. This can lead to improved solubility, altered metabolic stability, and new interactions with the target protein. researchgate.net

The following table presents potential bioisosteric replacements for different parts of the N-(2-phenylethyl)methanesulfonamide scaffold.

| Original Moiety | Potential Bioisostere | Rationale |

| Methanesulfonamide | Carboxylic Acid | Mimics the acidic proton and hydrogen bonding capabilities. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom for potential hydrogen bonding and can improve solubility. |

| Ethyl Linker | Cyclopropyl Linker | Introduces rigidity and alters the vector of the attached groups. |

These strategies, guided by computational modeling and structural biology, are integral to the iterative process of lead optimization, aiming to develop drug candidates with superior pharmacological profiles.

Biological Target Identification and Validation Research

Identification of SARS-CoV-2 Main Protease (Mpro) as a Target for N-(2-phenylethyl)methanesulfonamide

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for the virus's life cycle. researchgate.netnih.gov It is responsible for cleaving the viral polyproteins pp1a and pp1ab at no fewer than 11 sites, a process essential for producing functional proteins required for viral replication and transcription. researchgate.netmdpi.com This indispensable role makes Mpro a prominent and attractive target for the development of antiviral therapies. nih.govnih.gov The active site of Mpro has a specific recognition sequence, typically featuring a leucine (B10760876) at the P2 position and a glutamine at the P1 position, which is distinct from human proteases, suggesting that inhibitors could have high specificity and fewer side effects. mdpi.comebi.ac.uk

N-(2-phenylethyl)methanesulfonamide was identified as a fragment that binds to the SARS-CoV-2 main protease through crystallographic fragment screening efforts. rcsb.orgnih.gov These large-scale screenings are designed to identify small molecule fragments that bind to therapeutically relevant protein targets, providing starting points for the development of more potent inhibitors. The binding of N-(2-phenylethyl)methanesulfonamide to Mpro was confirmed and detailed in the Protein Data Bank (PDB) entry 5R7Y. rcsb.orgnih.govrcsb.org

Crystallographic Insights into N-(2-phenylethyl)methanesulfonamide-Target Interactions

Crystallography has been instrumental in elucidating the precise interactions between N-(2-phenylethyl)methanesulfonamide and its biological target.

The crystal structure of the SARS-CoV-2 main protease in complex with N-(2-phenylethyl)methanesulfonamide was solved at a high resolution of 1.65 Å and deposited in the Protein Data Bank under the accession code 5R7Y. nih.gov This deposition, part of a PanDDA (Pan-dataset density analysis) group, provides a detailed atomic-level view of the binding interaction. ebi.ac.ukrcsb.orgnih.gov

The 5R7Y structure reveals that N-(2-phenylethyl)methanesulfonamide, identified as ligand Z45617795 in this study, binds within the active site of the Mpro homodimer. rcsb.org The complex was obtained from a crystal of the Mpro from Severe acute respiratory syndrome coronavirus 2, which was expressed in Escherichia coli. ebi.ac.ukrcsb.org The detailed structural data allows for a precise analysis of the binding pose and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is crucial for structure-based drug design efforts aimed at optimizing this fragment into a more potent inhibitor.

| PDB Entry 5R7Y Details | |

| PDB ID | 5R7Y rcsb.orgnih.gov |

| Title | PanDDA analysis group deposition -- Crystal Structure of COVID-19 main protease in complex with Z45617795 rcsb.org |

| Target Protein | 3C-like proteinase (Mpro/NSP5) ebi.ac.ukrcsb.org |

| Source Organism | Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) ebi.ac.ukrcsb.org |

| Ligand | N-(2-phenylethyl)methanesulfonamide rcsb.orgnih.gov |

| Experimental Method | X-ray Diffraction nih.gov |

| Resolution | 1.65 Å nih.gov |

| Deposition Date | 2020-03-03 rcsb.org |

| Release Date | 2020-03-11 rcsb.org |

The SARS-CoV-2 non-structural protein 13 (NSP13) is a helicase essential for viral replication, making it another key target for antiviral drug development. nih.govnih.gov It is a highly conserved protein among coronaviruses and utilizes ATP hydrolysis to unwind RNA or DNA duplexes. openlabnotebooks.orgdiamond.ac.uk Crystallographic fragment screening campaigns have been successfully conducted against NSP13 to identify binding sites that could be exploited for inhibitor design. nih.govopenlabnotebooks.orgdiamond.ac.uk These screens have revealed multiple "druggable" pockets, including the nucleotide-binding site, the RNA binding site, and potential allosteric sites. nih.govdiamond.ac.ukplos.org One such effort resulted in the identification of 65 fragment hits, which serve as a foundation for developing novel antiviral agents targeting helicase function. nih.gov

While extensive fragment screening has been performed on NSP13 helicase (e.g., PDB ID 6ZSL), current publicly available structural data, specifically PDB entry 5R7Y, explicitly identifies N-(2-phenylethyl)methanesulfonamide as a fragment that binds to the main protease (Mpro), not the NSP13 helicase. rcsb.orgdiamond.ac.uk

Target Validation Methodologies for N-(2-phenylethyl)methanesulfonamide Activities

Validating that a compound engages its intended target and produces a functional consequence is a critical step in drug discovery. This is achieved through a combination of in vitro and cell-based assays. nih.gov

Biochemical assays are essential for confirming the direct binding of a small molecule to its purified protein target. nih.gov For N-(2-phenylethyl)methanesulfonamide and its interaction with Mpro, several in vitro methods can be employed.

Enzyme Inhibition Assays: A primary method involves measuring the compound's ability to inhibit the enzymatic activity of Mpro. This is typically done using a fluorogenic substrate that releases a fluorescent signal upon cleavage by the protease. A reduction in the signal in the presence of N-(2-phenylethyl)methanesulfonamide would confirm its inhibitory activity and allow for the determination of parameters like the half-maximal inhibitory concentration (IC50).

Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF is a widely used technique to assess direct target engagement. nih.gov It measures the change in the thermal stability of a protein upon ligand binding. A positive shift in the melting temperature of Mpro in the presence of N-(2-phenylethyl)methanesulfonamide would indicate a direct binding interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique can provide a complete thermodynamic profile of the interaction between the compound and its target, including binding affinity (KD), stoichiometry, and enthalpy.

Confirming that a compound interacts with its target within a living cell and elicits a functional response is crucial, as in vitro binding does not always translate to cellular activity. nih.gov

Modulation of Cellular Signaling Pathways by N 2 Phenylethyl Methanesulfonamide

Investigation of Hippo Signaling Pathway Modulation by Methanesulfonamide (B31651) Compounds

The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development of cancer. A key component of this pathway is the transcriptional coactivator with PDZ-binding motif (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ), which, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-growth and anti-apoptotic genes.

Recent research has uncovered a novel mechanism by which certain small molecules can modulate the Hippo pathway. biorxiv.orgbiorxiv.org Instead of directly inhibiting the interaction between YAP/TAZ and TEAD, these molecules can promote the binding of a transcriptional repressor, Vestigial-like member 4 (VGLL4), to TEAD. biorxiv.orgbiorxiv.org

A significant finding in the study of Hippo pathway modulation is the role of sulfonamide-containing compounds in enhancing the interaction between TEAD and VGLL4. biorxiv.orgnih.govnih.gov These compounds act as "molecular glues," effectively stabilizing the TEAD-VGLL4 complex. nih.govnih.gov This action induces a "cofactor switch," where the oncogenic YAP-TEAD complex is replaced by the repressive VGLL4-TEAD complex. biorxiv.orgnih.gov

This chemically induced formation of the VGLL4-TEAD complex has been shown to counteract YAP activity at the chromatin level, leading to the repression of gene networks involved in cellular proliferation and mechanosignaling. biorxiv.orgnih.gov The presence of the sulfonamide functional group is a key structural feature for this activity. nih.gov Studies using tool compounds, such as "Compound 2" and "VT-103," which contain a sulfonamide moiety, demonstrated a significant increase in the association of VGLL4 with TEAD. nih.gov In contrast, similar compounds lacking the sulfonamide group did not produce the same effect. nih.gov

The binding of these sulfonamide-containing ligands occurs within the lipid pocket of the TEAD protein. biorxiv.org While the exact structural changes induced by the binding of these molecules that lead to increased affinity for VGLL4 are still under investigation, it is clear that the interaction is direct. nih.gov This modulation of the TEAD-cofactor balance presents a promising strategy for counteracting the oncogenic consequences of Hippo pathway dysregulation. biorxiv.orgbiorxiv.org The necessity of VGLL4 for the anti-proliferative effects of these sulfonamide compounds has been demonstrated through genetic knockout studies, where the absence of VGLL4 rendered cells resistant to these molecules. researchgate.net

Table 1: Effect of Sulfonamide-Containing Compounds on TEAD-Cofactor Interaction

| Compound Type | Effect on TEAD-YAP/TAZ Interaction | Effect on TEAD-VGLL4 Interaction | Consequence |

|---|---|---|---|

| Sulfonamide-Containing Ligands | Indirectly reduced | Enhanced | Induces a cofactor switch to the repressive VGLL4-TEAD complex |

Interplay with Nuclear Receptors in Signaling Pathways, e.g., NRF2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for proteasomal degradation. In response to cellular stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a wide array of antioxidant and cytoprotective genes.

A growing body of evidence suggests that organosulfur compounds, a class that includes sulfonamides, can act as activators of the Nrf2 signaling pathway. nih.gov The mechanism of activation often involves the electrophilic modification of cysteine residues on Keap1, which disrupts the Keap1-Nrf2 interaction and leads to Nrf2 stabilization. nih.gov Some sulfonamide derivatives have been identified as potent inhibitors of the Keap1-Nrf2 protein-protein interaction, thereby activating the Nrf2 pathway. nih.govresearchgate.net

For instance, certain naphthalene (B1677914) sulfonamide derivatives have been shown to be effective Nrf2 activators by inhibiting the Keap1-Nrf2 interaction. researchgate.net This suggests that the sulfonamide scaffold, as found in N-(2-phenylethyl)methanesulfonamide, has the potential to interact with and modulate the Nrf2 pathway. The activation of Nrf2 by such compounds can lead to the upregulation of antioxidant response elements and enhance the cellular defense mechanisms against oxidative stress and inflammation. nih.gov Compounds containing sulfonyl groups, which are structurally related to sulfonamides, have also been found to activate the Nrf2 pathway and inhibit the Keap1-Nrf2 protein-protein interaction. nih.gov

Table 2: Potential Interaction of Sulfonamide Compounds with the NRF2 Pathway

| Compound Class | Proposed Mechanism of Action | Potential Cellular Effect |

|---|---|---|

| Sulfonamide Derivatives | Inhibition of Keap1-Nrf2 protein-protein interaction | Activation of Nrf2 signaling and upregulation of antioxidant genes |

Research on Nitric Oxide (NO) Signaling Pathway Modulation and Cardiac Repolarization

The nitric oxide (NO) signaling pathway is a critical regulator of a diverse range of physiological processes, including vasodilation, neurotransmission, and host defense. nih.gov NO is produced by nitric oxide synthases (NOS) and typically exerts its effects by activating soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govyoutube.com The modulation of this pathway by exogenous agents can have profound physiological consequences.

Currently, there is a lack of specific research data on the direct effects of N-(2-phenylethyl)methanesulfonamide on the NO signaling pathway. However, the sulfhydryl status of proteins is known to be important for NO-related signaling, and exposure to NO can lead to reversible reductions in the transport of L-arginine, the substrate for NOS. nih.gov

A crucial aspect of drug development is the assessment of a compound's effect on cardiac repolarization, often measured as the QT interval on an electrocardiogram (ECG). nih.gov Prolongation of the QT interval can increase the risk of life-threatening cardiac arrhythmias. Regulatory agencies now require dedicated studies to evaluate the cardiac safety of new chemical entities. nih.gov While there is no specific data available for N-(2-phenylethyl)methanesulfonamide, any new drug candidate would need to be rigorously tested for its potential to affect cardiac repolarization. For example, studies on other compounds, like loperamide, have shown that even at supratherapeutic doses, the effect on cardiac repolarization may not exceed the threshold of regulatory concern. nih.gov

Effects on Prostaglandin (B15479496) Synthesis Pathways (e.g., COX-2) by Related Sulfonamides

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in housekeeping functions, whereas COX-2 is inducible and its expression is upregulated during inflammation. wikipedia.orghmpgloballearningnetwork.com

The sulfonamide moiety is a key structural feature of a major class of selective COX-2 inhibitors, known as coxibs. wikipedia.orgeurekaselect.com Celecoxib, for example, is a well-known COX-2 inhibitor that contains a sulfonamide group. wikipedia.org The bulky sulfonamide group of these inhibitors is thought to be responsible for their selectivity, as it can fit into the larger active site of the COX-2 enzyme but is too large to effectively bind to the narrower active site of COX-1. wikipedia.org

This selective inhibition of COX-2 allows for the anti-inflammatory and analgesic effects of these drugs while minimizing the gastrointestinal side effects associated with the inhibition of COX-1. nih.gov The presence of a methanesulfonyl group (SO2CH3), which is structurally similar to the sulfonamide group, is also a feature of some selective COX-2 inhibitors like rofecoxib. eurekaselect.com Given that N-(2-phenylethyl)methanesulfonamide contains a methanesulfonamide group, it is plausible that it could interact with and potentially inhibit the COX-2 enzyme, thereby affecting prostaglandin synthesis. However, it is important to note that the cardiovascular risks associated with some selective COX-2 inhibitors have been linked to an imbalance between the pro-thrombotic thromboxane (B8750289) A2 (produced via COX-1) and the anti-thrombotic prostacyclin (produced via COX-2). nih.gov

Table 3: Role of the Sulfonamide Moiety in COX-2 Inhibition

| Compound Class | Key Structural Feature | Mechanism of Action |

|---|---|---|

| Coxibs (e.g., Celecoxib) | Sulfonamide group | Selective inhibition of the COX-2 enzyme |

Applications in Chemical Biology and Drug Discovery Research

N-(2-phenylethyl)methanesulfonamide as a Lead Compound in Antiviral Drug Discovery.benchchem.commdpi.com

The urgent need for effective antiviral therapies, underscored by the COVID-19 pandemic, has accelerated the exploration of novel chemical scaffolds. rsc.orgnih.gov N-(2-phenylethyl)methanesulfonamide has been identified as a promising lead compound in this endeavor. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Development of N-(2-phenylethyl)methanesulfonamide Derivatives as SARS-CoV-2 Mpro Inhibitors.researchgate.netrsc.orgepa.govmdpi.com

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. rsc.org N-(2-phenylethyl)methanesulfonamide has served as a fragment inhibitor of SARS-CoV-2 Mpro. This means that while the compound itself may have modest inhibitory activity, it provides a crucial starting point for the development of more potent derivatives.

Researchers have systematically modified the structure of N-(2-phenylethyl)methanesulfonamide to enhance its binding affinity and inhibitory effect on Mpro. These efforts are part of a broader strategy to develop both covalent and non-covalent inhibitors that can effectively block the enzyme's active site. mdpi.com The development of these derivatives is a key focus in the ongoing search for new and effective treatments for COVID-19 and other coronavirus infections. mdpi.comnih.gov

Utilization of N-(2-phenylethyl)methanesulfonamide as a Chemical Probe for Biological Processes.pnnl.gov

Beyond its direct therapeutic potential, N-(2-phenylethyl)methanesulfonamide and its analogs are valuable tools as chemical probes. A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a biological pathway. By observing the effects of these probes, researchers can gain insights into the function and regulation of their targets.

The interactions of N-(2-phenylethyl)methanesulfonamide with biological targets can be studied to understand complex biochemical pathways. This information is crucial for identifying and validating new drug targets.

Contribution to Structure-Based Drug Design Initiatives.nih.gov

Structure-based drug design relies on the three-dimensional structure of a biological target to design new drugs. The crystal structure of N-(2-phenylethyl)methanesulfonamide bound to SARS-CoV-2 Mpro provides a detailed map of the interactions between the inhibitor and the enzyme's active site.

This structural information is invaluable for computational chemists and medicinal chemists to design new inhibitors with improved potency and selectivity. By understanding how the lead compound binds, researchers can make targeted modifications to enhance interactions with key residues in the active site, leading to the development of more effective drug candidates. nih.gov

Exploration of N-(2-phenylethyl)methanesulfonamide in Therapeutic Area Research

The potential applications of N-(2-phenylethyl)methanesulfonamide and its derivatives extend beyond antiviral research. The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial and anticancer drugs.

Initial investigations have suggested that N-(2-phenylethyl)methanesulfonamide may possess other biological activities. For instance, it has been explored for its effects on glutamate (B1630785) receptors, which are crucial for synaptic transmission in the brain. This opens up avenues for its potential application in neuropharmacology. Further research into the broader therapeutic potential of this compound and its derivatives is ongoing.

Q & A

Q. What are the recommended synthetic routes for N-(2-phenylethyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: N-(2-Phenylethyl)methanesulfonamide can be synthesized via sulfonylation of 2-phenylethylamine using methanesulfonyl chloride under basic conditions. Key steps include:

- Reagent Setup : Dissolve 2-phenylethylamine in anhydrous tetrahydrofuran (THF) and add triethylamine as a base to scavenge HCl .

- Controlled Addition : Slowly add methanesulfonyl chloride at 0°C to minimize side reactions.

- Purification : Isolate the product via vacuum filtration and recrystallize from ethanol/water mixtures.

Optimization Tips : - Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1).

- Adjust stoichiometry (1.1–1.2 equivalents of methanesulfonyl chloride) to ensure complete conversion .

Q. How can researchers confirm the structural integrity of N-(2-phenylethyl)methanesulfonamide post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 214.1 (C₉H₁₃NO₂S).

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial biological evaluation of this compound?

Methodological Answer: Prioritize target-specific assays:

- Enzyme Inhibition : Screen against proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based assays (FRET) with a substrate like Dabcyl-KTSAVLQSGFRKME-Edans. Measure IC₅₀ values .

- Cytotoxicity : Use MTT assays in HEK-293 or Vero cells to establish CC₅₀ (50% cytotoxic concentration).

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to determine kinetic solubility .

Advanced Research Questions

Q. How can computational methods guide the design of N-(2-phenylethyl)methanesulfonamide derivatives with improved activity?

Methodological Answer: Employ a multi-step in silico workflow:

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., COVID-19 Mpro PDB: 5R7Y). Focus on key interactions (e.g., hydrogen bonds with His41/Cys145) .

- QSAR Modeling : Train models on IC₅₀ data from analogs to identify critical substituents (e.g., electron-withdrawing groups at the phenyl ring enhance activity) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer: Systematically evaluate potential sources of error:

Docking Validation : Re-dock co-crystallized ligands (e.g., Z45617795 in 5R7Y) to ensure scoring function accuracy (RMSD < 1.5 Å) .

Protonation States : Use tools like Epik to assign correct tautomers at physiological pH.

Membrane Permeability : Measure logP experimentally (e.g., HPLC) and compare with predicted values (AlogPS). Adjust synthetic routes to improve lipophilicity if needed .

Q. What strategies enhance the pharmacokinetic profile of N-(2-phenylethyl)methanesulfonamide derivatives?

Methodological Answer: Optimize ADMET properties through structural modifications:

- Bioavailability : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (target 1–3) while maintaining PSA < 140 Ų .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., benzylic positions). Block vulnerable sites with halogens or methyl groups .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu > 5% desirable) .

Q. What advanced spectroscopic techniques resolve ambiguities in sulfonamide conformation?

Methodological Answer:

Q. How can reaction mechanisms for sulfonamide derivatization be experimentally validated?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled N-(2-phenylethyl)methanesulfonamide and track intermediates via LC-MS.

- Kinetic Studies : Perform pseudo-first-order reactions under varying temperatures (Arrhenius plots) to identify rate-determining steps .

- DFT Calculations : Compare theoretical activation energies (Gaussian 16) with experimental data to confirm proposed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.